2-Ethyl-3,5-dimethylpyrazine is an organic compound belonging to the alkylpyrazine class. It is a heterocyclic aromatic compound characterized by its roasted, nutty, earthy, and potato chip-like aroma. [, , ] This compound is naturally found in various food sources, including roasted coffee, chocolate, nuts, and cooked potatoes. [, , , , , ] In scientific research, 2-ethyl-3,5-dimethylpyrazine is primarily studied for its potent aroma properties and its contribution to the flavor profile of various foods and beverages.
Synthesis Analysis
Stable isotope dilution assays (SIDA) require deuterium-labeled standards for precise quantitation of 2-ethyl-3,5-dimethylpyrazine in food matrices. [] The synthesis involves chlorination of 2-ethyl-3,5-dimethylpyrazine, followed by a deuterium exchange reaction, producing [²H₅]-2-ethyl-3,5-dimethylpyrazine (d-8) with high purity. []
Mechanism of Action (Flavor Perception)
The aroma perception of 2-ethyl-3,5-dimethylpyrazine is mediated by olfactory receptors in the nose. [] Upon inhalation, the volatile compound binds to specific olfactory receptors, triggering a signal transduction cascade that ultimately leads to the perception of its characteristic roasted, nutty aroma. []
Physical and Chemical Properties Analysis
2-Ethyl-3,5-dimethylpyrazine is a colorless to pale yellow liquid at room temperature. [] It possesses a strong, characteristic roasted aroma. Key physical and chemical properties include:
Odor Threshold in Water: 0.04 μg/L []
Applications
Food Science and Technology
Flavor Enhancement: 2-Ethyl-3,5-dimethylpyrazine is utilized as a flavoring agent in various food products to enhance their roasted, nutty aroma profiles. It is particularly beneficial in enhancing the flavor of products like potato chips, nuts, chocolate, coffee, and cereal-based beverages. [, , , , , , , ]
Flavor Characterization: Identifying and quantifying 2-ethyl-3,5-dimethylpyrazine is crucial in understanding the flavor profiles of foods like Dong Ding Oolong tea and Lazur cheese. [, ] Its presence and concentration contribute significantly to the overall aroma perception of these products.
Quality Control: Monitoring the levels of 2-ethyl-3,5-dimethylpyrazine in roasted products like coffee and green tea ensures consistent flavor quality and can be used as an indicator of roasting conditions. [, , , ]
Insect Science
Pest Control: 2-Ethyl-3,5-dimethylpyrazine has been investigated as a potential attractant for fire ant control. Studies show that it elicits electrophysiological and alarm responses in Solenopsis invicta Buren, suggesting its potential for enhancing bait attractiveness. []
Analytical Chemistry
Stable Isotope Dilution Assays (SIDA): Deuterium-labeled 2-ethyl-3,5-dimethylpyrazine serves as an internal standard in SIDA to accurately quantify its concentration in complex food matrices, enabling precise flavor analysis and quality control. [, ]
Related Compounds
2-Ethyl-3,6-dimethylpyrazine
Relevance: This compound is highly relevant to 2-ethyl-3,5-dimethylpyrazine due to their structural similarity, differing only in the position of a single methyl group. Despite this minor difference, research indicates that 2-ethyl-3,5-dimethylpyrazine has a significantly lower odor threshold than 2-ethyl-3,6-dimethylpyrazine, making it a more potent odorant. [] This highlights how subtle structural changes can influence the sensory properties of these compounds. Both compounds are often found together in foods like roasted peanuts, cocoa, and coffee. []
2-Acetyl-1-pyrroline
Relevance: While structurally different from 2-ethyl-3,5-dimethylpyrazine, 2-acetyl-1-pyrroline is frequently mentioned alongside it in the context of roasted food aromas. Both compounds contribute to the desirable roasted notes in products like roasted green tea (Hojicha), bread crust, and potato snacks. [, , ] Their presence together often signifies the impact of thermal processing on flavor development.
Methional
Relevance: Methional, along with 2-ethyl-3,5-dimethylpyrazine, is often found in cooked foods and contributes to the overall aroma profile. [, , ] In bulgogi, for example, methional provides cooked potato and soy sauce notes, while 2-ethyl-3,5-dimethylpyrazine adds nutty, coffee, and chocolate nuances. [] Their combined presence contributes to the complex aroma of cooked meat products.
Dimethyl trisulfide
Relevance: Although structurally unrelated, dimethyl trisulfide frequently appears in similar food matrices as 2-ethyl-3,5-dimethylpyrazine. For instance, both compounds are key aroma contributors to Dong Ding Oolong tea, with dimethyl trisulfide lending savory notes and 2-ethyl-3,5-dimethylpyrazine providing roasted characteristics. [] Their co-occurrence in various fermented products and roasted foods [, ] indicates their significance in shaping the final aroma of these products.
2,3-Diethyl-5-methylpyrazine
Relevance: This compound shares a close structural relationship with 2-ethyl-3,5-dimethylpyrazine, with an additional ethyl group. They frequently co-occur, contributing to the desirable roasted notes in foods like peanuts, hazelnuts, and cocoa. [, ] This co-occurrence highlights their shared formation pathways during the roasting process and their combined impact on the sensory perception of roasted products.
soluble in water, oils, organic solvents miscible at room temperature (in ethanol)
Synonyms
2-ethyl-3,5-dimethylpyrazine
Canonical SMILES
CCC1=NC=C(N=C1C)C
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